

TFFH Protocol for Solid-Phase Peptide Synthesis: Application Notes and Protocols

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Compound of Interest

Compound Name:	<i>Tetramethylfluoroformamidinium hexafluorophosphate</i>
Cat. No.:	B554642

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the use of Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) as a coupling reagent in solid-phase peptide synthesis (SPPS). TFFH is a highly efficient aminium salt-based reagent that promotes rapid peptide bond formation while minimizing racemization.^{[1][2]} These protocols are designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of peptides.

Introduction to TFFH in Solid-Phase Peptide Synthesis

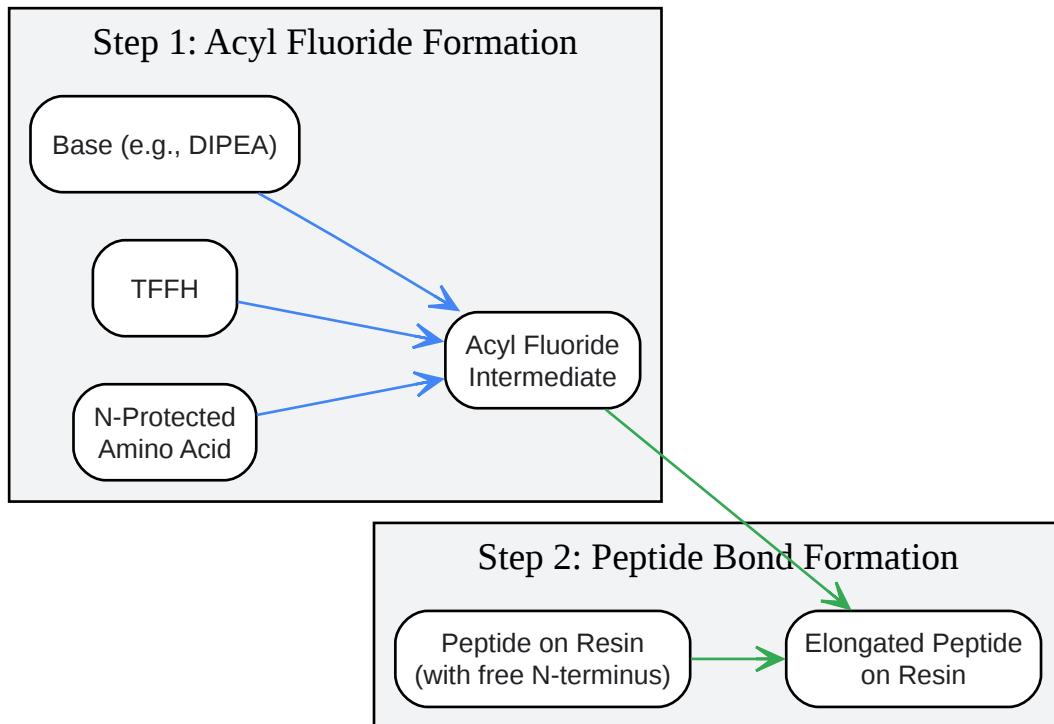
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide science, enabling the stepwise assembly of amino acids on a solid support. The choice of coupling reagent is a critical factor influencing the efficiency, purity, and stereochemical integrity of the synthesized peptide. TFFH has emerged as a potent coupling reagent, particularly valuable for its ability to generate highly reactive acyl fluoride intermediates *in situ*.^{[1][3]} This characteristic makes it especially suitable for challenging couplings, including those involving sterically hindered amino acids.^[2]

Advantages of TFFH:

- High Coupling Efficiency: TFFH facilitates rapid and efficient amide bond formation.[4]
- Low Racemization: The formation of acyl fluoride intermediates is less prone to racemization compared to other activation methods, preserving the chirality of the amino acids.[5]
- Stability and Handling: TFFH is a stable, non-hygroscopic crystalline solid, making it easy to handle and store under standard laboratory conditions.[4][6]
- Versatility: It is compatible with standard Fmoc-based SPPS protocols and a wide range of amino acid derivatives.

Reaction Mechanism

The efficacy of TFFH lies in its ability to activate the carboxylic acid of an N-protected amino acid by converting it into a highly reactive acyl fluoride. This activated intermediate is then susceptible to nucleophilic attack by the free amine of the growing peptide chain on the solid support, resulting in the formation of a new peptide bond.



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Caption: TFFH-mediated peptide coupling mechanism.

Quantitative Data Presentation

The performance of coupling reagents can be sequence-dependent and influenced by reaction conditions such as time and temperature. The following table provides a comparative summary of crude peptide purity achieved with TFFH and other common coupling reagents from a study on fast conventional Fmoc SPPS.

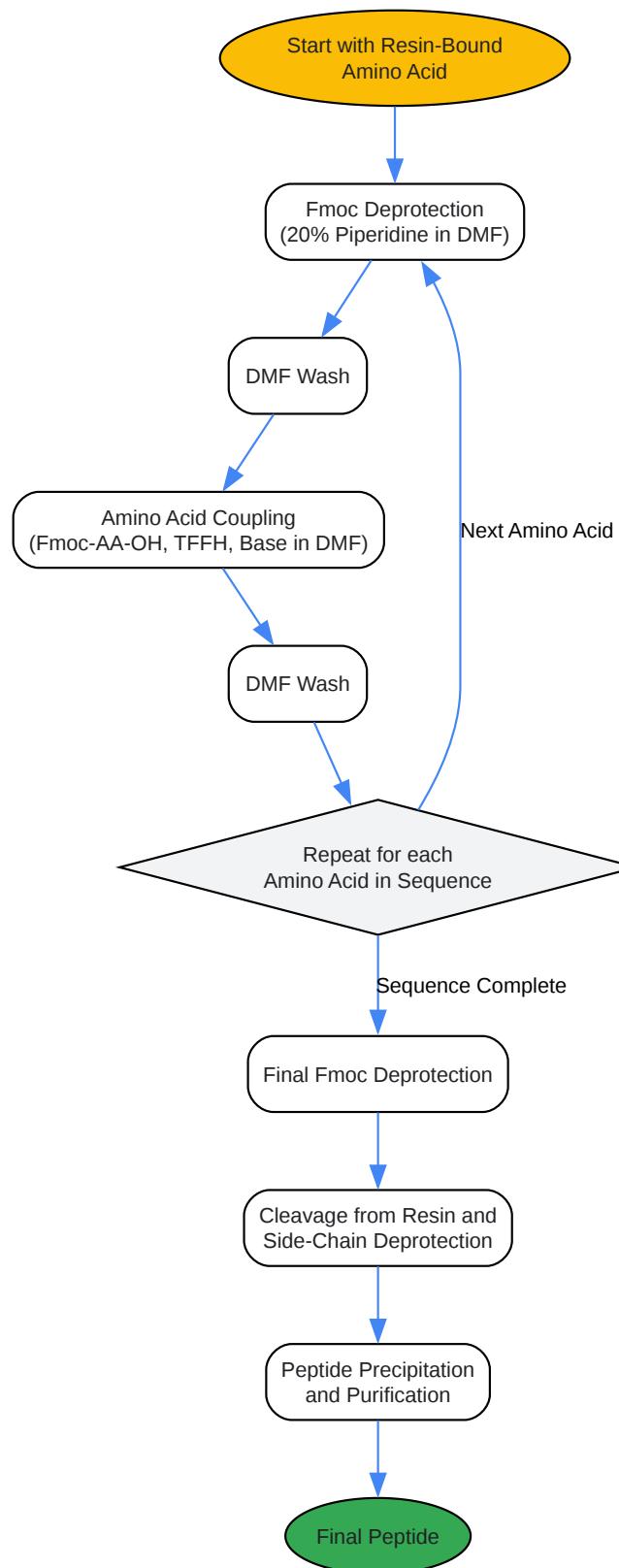
Coupling Reagent	Peptide 1: G-LHRH (Crude Purity %)	Peptide 2: 65-74 ACP (Crude Purity %)
2x 20 min coupling	2x 1 min coupling	
HATU	83.63	79.13
HBTU	82.11	78.43
COMU	79.00	78.58
PyBOP	76.51	48.11
PyOxim	79.54	19.13
TFFH	24.11	22.75

Data adapted from a comparative study of different activators.^{[7][8]} It is important to note that while TFFH showed lower purity in this specific fast synthesis study, it is recognized for its effectiveness in specific applications, particularly with sterically hindered amino acids where other reagents may fail.^[2]

Experimental Protocols

The following protocols outline the general procedure for manual Fmoc-based solid-phase peptide synthesis using TFFH as the coupling reagent.

General SPPS Workflow

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Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Materials

- Fmoc-protected amino acids
- TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
- Solid support (e.g., Rink Amide resin for peptide amides, Wang resin for peptide acids)
- N,N-Dimethylformamide (DMF), peptide synthesis grade
- Piperidine
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
- Cold diethyl ether

Step-by-Step Protocol

This protocol describes a single coupling cycle.

1. Resin Swelling:

- Place the resin in a reaction vessel and swell in DMF for at least 30 minutes.

2. Fmoc Deprotection:

- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes.
- Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

- Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling with TFFH:

- In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), TFFH (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.
- Add the activation solution to the deprotected peptide-resin.
- Agitate the mixture for 30-60 minutes. Reaction completion can be monitored using a qualitative ninhydrin test (Kaiser test).

4. Washing:

- Drain the coupling solution.
- Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

5. Repetition:

- Repeat steps 2-4 for each amino acid in the peptide sequence.

6. Final Fmoc Deprotection:

- After the final coupling cycle, perform the Fmoc deprotection as described in step 2.

7. Cleavage and Side-Chain Deprotection:

- Wash the peptide-resin with DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate containing the peptide.

8. Peptide Precipitation and Purification:

- Precipitate the peptide by adding the filtrate to cold diethyl ether.

- Centrifuge to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold ether and dry under vacuum.
- The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

TFFH is a valuable reagent for solid-phase peptide synthesis, offering high coupling efficiency and low racemization rates. The protocols provided herein serve as a comprehensive guide for the successful synthesis of peptides using TFFH. As with any chemical synthesis, optimization of reaction conditions may be necessary for particularly challenging sequences to achieve the desired purity and yield.

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